mDPR(Boc)-Val-Cit-PAB

Catalog No.
S12279854
CAS No.
M.F
C30H43N7O9
M. Wt
645.7 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
mDPR(Boc)-Val-Cit-PAB

Product Name

mDPR(Boc)-Val-Cit-PAB

IUPAC Name

tert-butyl N-[(2S)-3-[[(2S)-1-[[(2S)-5-(carbamoylamino)-1-[4-(hydroxymethyl)anilino]-1-oxopentan-2-yl]amino]-3-methyl-1-oxobutan-2-yl]amino]-2-(2,5-dioxopyrrol-1-yl)-3-oxopropyl]carbamate

Molecular Formula

C30H43N7O9

Molecular Weight

645.7 g/mol

InChI

InChI=1S/C30H43N7O9/c1-17(2)24(36-26(42)21(37-22(39)12-13-23(37)40)15-33-29(45)46-30(3,4)5)27(43)35-20(7-6-14-32-28(31)44)25(41)34-19-10-8-18(16-38)9-11-19/h8-13,17,20-21,24,38H,6-7,14-16H2,1-5H3,(H,33,45)(H,34,41)(H,35,43)(H,36,42)(H3,31,32,44)/t20-,21-,24-/m0/s1

InChI Key

MFRDXMXKXVDYPI-HFMPRLQTSA-N

Canonical SMILES

CC(C)C(C(=O)NC(CCCNC(=O)N)C(=O)NC1=CC=C(C=C1)CO)NC(=O)C(CNC(=O)OC(C)(C)C)N2C(=O)C=CC2=O

Isomeric SMILES

CC(C)[C@@H](C(=O)N[C@@H](CCCNC(=O)N)C(=O)NC1=CC=C(C=C1)CO)NC(=O)[C@H](CNC(=O)OC(C)(C)C)N2C(=O)C=CC2=O

mDPR(Boc)-Val-Cit-PAB is a specialized cleavable linker used in the development of antibody-drug conjugates (ADCs). This compound features a unique structure that enhances the stability and efficacy of ADCs by facilitating targeted drug delivery to cancer cells while minimizing systemic toxicity. The compound consists of a modified dipeptide sequence, where "mDPR" refers to a specific amino acid modification, "Boc" indicates the presence of a tert-butyloxycarbonyl protecting group, "Val" stands for valine, "Cit" represents citrulline, and "PAB" denotes p-aminobenzyloxycarbonyl. Its chemical formula is C30H43N7O9, and it has a molecular weight of approximately 617.69 g/mol .

That facilitate its use in ADCs. These reactions typically involve:

  • Cleavage Reactions: The linker is designed to be cleavable under specific conditions, often involving proteolytic enzymes such as cathepsins. The Val-Cit bond within the linker can be hydrolyzed by these enzymes, releasing the cytotoxic drug linked to the antibody .
  • Coupling Reactions: The synthesis involves coupling mDPR(Boc) with Val-Cit-PAB through standard peptide coupling methods, which may include the use of coupling reagents like HATU or EDC .

mDPR(Boc)-Val-Cit-PAB exhibits significant biological activity due to its role in ADCs. The compound enhances the therapeutic index of anticancer drugs by ensuring selective delivery to tumor cells. In preclinical studies, ADCs utilizing this linker have demonstrated potent antiproliferative effects against various cancer cell lines. This is primarily attributed to the effective release of the cytotoxic agent upon cleavage of the linker in the tumor microenvironment .

The synthesis of mDPR(Boc)-Val-Cit-PAB typically involves several steps:

  • Preparation of mDPR(Boc): This involves protecting the amine group with a Boc group to prevent premature reactions.
  • Synthesis of Val-Cit-PAB: The valine and citrulline residues are coupled with p-aminobenzyloxycarbonyl using standard peptide synthesis techniques.
  • Coupling Reaction: Finally, mDPR(Boc) is coupled with Val-Cit-PAB under controlled conditions to yield the final product .

mDPR(Boc)-Val-Cit-PAB is primarily used in:

  • Antibody-Drug Conjugates: It serves as a critical component in ADC development, enhancing their stability and efficacy against tumors.
  • Cancer Therapy Research: Researchers utilize this linker to explore new therapeutic strategies for targeted cancer treatments .

Interaction studies involving mDPR(Boc)-Val-Cit-PAB focus on its stability and cleavage mechanisms in biological systems. Research indicates that this linker remains stable in circulation but efficiently releases its payload upon encountering specific proteases like cathepsin B. This selectivity is crucial for minimizing off-target effects and maximizing therapeutic efficacy in cancer treatments .

Several compounds share structural similarities with mDPR(Boc)-Val-Cit-PAB, each with unique properties:

Compound NameStructure FeaturesKey Differences
Val-Cit-PABBasic valine-citrulline structureLess stable in plasma compared to mDPR(Boc)-Val-Cit-PAB
mDPR-Val-Cit-MMAEContains monomethyl auristatin EMore potent cytotoxicity but less selective
cBu-CitCyclobutane-based linkerExhibits different cleavage kinetics and stability
Boc-Val-CitSimilar Boc protectionLacks the additional modifications present in mDPR(Boc)-Val-Cit-PAB

The uniqueness of mDPR(Boc)-Val-Cit-PAB lies in its enhanced stability and selective release mechanism, making it an attractive choice for ADC formulations aimed at improving cancer therapy outcomes.

Stepwise Solid-Phase Peptide Synthesis Protocol

Solid-phase peptide synthesis represents the predominant methodology for constructing mDPR(Boc)-Val-Cit-PAB, utilizing a stepwise approach where amino acids are sequentially coupled to a growing peptide chain anchored to an insoluble polymer support [9]. The synthesis employs the fluorenylmethyloxycarbonyl/tert-butyl (Fmoc/tBu) protection strategy, which has gained popularity due to its avoidance of hazardous hydrogen fluoride for cleavage and final deprotection [31].

The fundamental synthesis cycle consists of four critical steps: cleavage of the N-alpha-protecting group, washing procedures, coupling of protected amino acids, and additional washing steps [9]. Each amino acid addition cycle requires precise control of reaction conditions, with deprotection typically achieved using piperidine in dimethylformamide, followed by coupling reactions utilizing activating reagents such as 2-(2,5-dioxopyrrolidin-1-yl)-1,1,3,3-tetramethylisouronium tetrafluoroborate [12].

The resin selection proves crucial for optimal synthesis outcomes, with polystyrene-based resins commonly employed for batch synthesis and composite materials utilized for continuous flow applications [9]. Temperature control during synthesis cycles ranges from room temperature to elevated conditions depending on coupling efficiency requirements, with reaction times typically spanning 30 minutes to 2 hours per cycle [13].

Synthesis ParameterOptimal RangeCritical Considerations
Resin Loading0.2-0.8 mmol/gLower loading for difficult sequences
Amino Acid Excess3-5 equivalentsHigher excess for sterically hindered residues
Coupling Time30-120 minutesExtended times for proline residues
Temperature20-60°CElevated temperatures for aggregating sequences

Monitoring synthesis progress employs ninhydrin testing for primary amines and chloranil testing for secondary amines, particularly when proline residues are involved [16]. The Kaiser test provides qualitative assessment of coupling completion, with negative results indicating successful acylation of free amino groups [13].

Boc-Protection Strategies for Lysine Side Chains

The tert-butyloxycarbonyl protecting group serves as an acid-labile protecting group extensively utilized in organic synthesis for amino protection [20]. For lysine side chain protection in mDPR(Boc)-Val-Cit-PAB synthesis, the Boc group provides exceptional stability under basic conditions while remaining cleavable under acidic treatment [21].

Installation of Boc protection occurs through reaction of the target amine with di-tert-butyl dicarbonate under aqueous conditions using sodium hydroxide as base, or alternatively in acetonitrile solution employing 4-dimethylaminopyridine [20]. The protection reaction proceeds via nucleophilic attack of the amine on the carbonyl carbon of the dicarbonate, generating a tert-butyl carbonate leaving group that decomposes to carbon dioxide and tert-butoxide [23].

Removal of Boc groups requires strong acids such as trifluoroacetic acid in dichloromethane or hydrochloric acid in methanol [20]. The deprotection mechanism involves protonation of the protected amine, followed by formation of a tert-butyl cation and carbamic acid intermediate that subsequently undergoes decarboxylation to yield the free amine [23].

Protection ConditionReagent SystemReaction TimeYield Range
Aqueous BasicBoc₂O/NaOH/H₂O2-6 hours85-95%
Organic BasicBoc₂O/DMAP/ACN1-4 hours88-96%
Neutral AqueousBoc₂O/H₂O stirring8-24 hours80-90%

Alternative protection strategies include the use of 18-crown-6 molecules as host-guest protective agents, which bind to the epsilon-amino group through hydrogen bonding interactions without requiring chemical reactions in organic solvents [18]. This approach offers advantages for environmentally sustainable synthesis by minimizing organic solvent consumption and reducing chemical waste generation [18].

Cyclization Techniques for Diketopiperazine Formation

Diketopiperazine formation constitutes a critical structural element in mDPR(Boc)-Val-Cit-PAB, where the modified diketopiperazine core provides essential conformational rigidity and biological activity [24] [26]. The cyclization process involves intramolecular aminolysis reactions forming six-membered rings containing two amide groups at opposite positions [39].

The diketopiperazine ring exhibits planar conformation with atoms having standard deviations of 0.003 Angstroms from the mean plane, providing structural stability and predictable receptor interactions [40]. Formation mechanisms primarily occur through two pathways: enzymatic cyclization mediated by nonribosomal peptide synthetases or chemical cyclization during peptide synthesis [26].

Chemical cyclization techniques require careful control of reaction conditions to prevent unwanted side reactions [25]. The process typically involves removal of protecting groups followed by cyclization under specific pH and temperature conditions [27]. Alkaline conditions favor nucleophilicity of amines and promote diketopiperazine formation, particularly when proline residues are present due to their secondary amine basicity [28].

Cyclization MethodReaction ConditionsSuccess RateKey Advantages
Thermal Cyclization60-80°C, 4-12 hours70-85%Simple procedure
Base-CatalyzedpH 8-10, RT, 2-6 hours80-92%Mild conditions
Acid-CatalyzedpH 2-4, 50°C, 1-4 hours75-88%Selective cyclization
EnzymaticEnzyme buffer, 37°C85-95%High specificity

Mechanochemical approaches utilizing ball milling have emerged as innovative techniques for diketopiperazine synthesis, enabling solvent-free conditions and improved stereoselectivity [27]. These methods achieve cyclization through mechanical energy input, reducing environmental impact while maintaining high synthetic efficiency [27].

Prevention of unwanted diketopiperazine formation during synthesis requires strategic approaches including use of dipeptide building blocks, replacement of piperidine with tert-butyl ammonium fluoride, or employment of trityl protecting groups removable with weak acids [28]. Understanding the mechanistic basis of cyclization enables rational design of synthesis protocols that minimize undesired byproduct formation [25].

Large-Scale Production Challenges and Optimization

Large-scale production of mDPR(Boc)-Val-Cit-PAB encounters significant technical and economic challenges that require systematic optimization approaches [31] [32]. The heterogeneous nature of solid-phase synthesis creates substantial limitations for scale-up operations, necessitating specialized mixing equipment and filtration systems [34].

Process mass intensity represents a critical concern, with typical solid-phase synthesis requiring large excesses of amino acids, coupling reagents, and solvents to achieve maximal conversion at each synthesis step [31]. The use of excess piperidine (greater than 20 equivalents) for Fmoc removal contributes significantly to increased process costs and environmental impact [31].

Throughput optimization requires careful consideration of reaction mixing, heat transfer, and energy balancing during scale-up operations [34]. The development of continuous flow synthesis methodologies offers potential solutions for improved efficiency and reduced solvent consumption [36]. Continuous processing can reduce organic waste streams by up to 80% while maintaining synthesis quality [34].

Scale-Up ParameterLaboratory ScalePilot ScaleProduction Scale
Batch Size1-10 grams100-1000 grams10-100 kilograms
Reaction Volume50-500 mL5-50 liters500-5000 liters
Cycle Time2-4 hours4-8 hours8-16 hours
Solvent Consumption20-50 mL/g15-40 mL/g10-30 mL/g

Equipment design considerations include specialized reactors capable of handling heterogeneous mixtures, efficient mixing systems to ensure uniform reagent distribution, and automated filtration systems for rapid solid-liquid separation [34]. Temperature control becomes increasingly critical at larger scales due to heat transfer limitations and potential hot spot formation [36].

Quality control during large-scale synthesis requires implementation of in-process analytics, real-time monitoring of reaction progress, and automated sampling systems [34]. The adoption of statistical process control methodologies enables optimization of synthesis parameters while maintaining product quality specifications [36].

Economic optimization strategies focus on raw material availability, waste management protocols, and labor efficiency improvements [34]. The development of alternative synthetic methodologies such as Group Assisted Purification Peptide Synthesis offers potential advantages for large-scale production through homogeneous solution-phase chemistry and reduced equipment requirements [34].

XLogP3

-0.2

Hydrogen Bond Acceptor Count

9

Hydrogen Bond Donor Count

7

Exact Mass

645.31222597 g/mol

Monoisotopic Mass

645.31222597 g/mol

Heavy Atom Count

46

Dates

Modify: 2024-08-09

Explore Compound Types